2-[3-(2,4-Dimethoxyphenyl)propyl]phenol
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Overview
Description
2-[3-(2,4-Dimethoxyphenyl)propyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group and a 2,4-dimethoxyphenylpropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(2,4-Dimethoxyphenyl)propyl]phenol typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable Grignard reagent, followed by hydrolysis to yield the desired phenol. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(2,4-Dimethoxyphenyl)propyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[3-(2,4-Dimethoxyphenyl)propyl]phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(2,4-Dimethoxyphenyl)propyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
- 2-[3-(3,4-Dimethoxyphenyl)propyl]phenol
- 2-[3-(2,5-Dimethoxyphenyl)propyl]phenol
- 2-[3-(2,4-Dimethoxyphenyl)ethyl]phenol
Comparison: 2-[3-(2,4-Dimethoxyphenyl)propyl]phenol is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications.
Properties
CAS No. |
61844-42-6 |
---|---|
Molecular Formula |
C17H20O3 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-[3-(2,4-dimethoxyphenyl)propyl]phenol |
InChI |
InChI=1S/C17H20O3/c1-19-15-11-10-14(17(12-15)20-2)8-5-7-13-6-3-4-9-16(13)18/h3-4,6,9-12,18H,5,7-8H2,1-2H3 |
InChI Key |
SQDAVKUDNBKPOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CCCC2=CC=CC=C2O)OC |
Origin of Product |
United States |
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